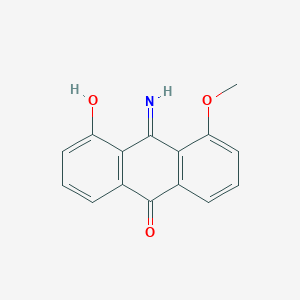![molecular formula C10H4Cl2F3N3O2 B14335567 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- CAS No. 106204-45-9](/img/structure/B14335567.png)
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- is a heterocyclic compound that features a pyrazole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- typically involves the use of the Vilsmeier-Haack reagent (POCl3/DMF) for formylation of aromatic and heteroaromatic substrates . The process begins with the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with ethyl cyanoacetate under organic solvent conditions to form an intermediate. This intermediate is then reacted with formaldehyde under inert gas protection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the production time and cost .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for selective reductions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and other functionalized heterocycles .
Aplicaciones Científicas De Investigación
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and leading to the desired biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Fipronil: A well-known insecticide with a similar structure, used for pest control.
Ethiprole: Another insecticide with a similar pyrazole core, used for controlling various insects.
Uniqueness
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
106204-45-9 |
|---|---|
Fórmula molecular |
C10H4Cl2F3N3O2 |
Peso molecular |
326.06 g/mol |
Nombre IUPAC |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitropyrazole |
InChI |
InChI=1S/C10H4Cl2F3N3O2/c11-7-1-5(10(13,14)15)2-8(12)9(7)17-4-6(3-16-17)18(19)20/h1-4H |
Clave InChI |
SOKAMWBADQJOEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N2C=C(C=N2)[N+](=O)[O-])Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


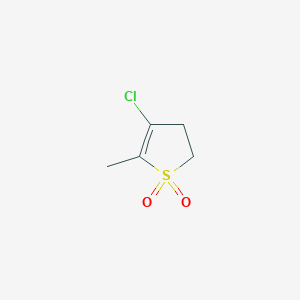
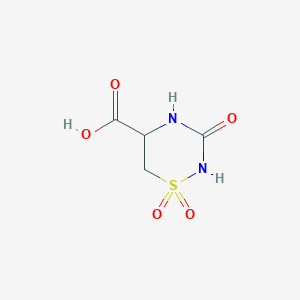
![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
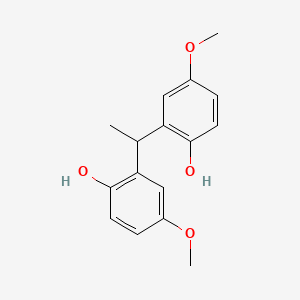
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
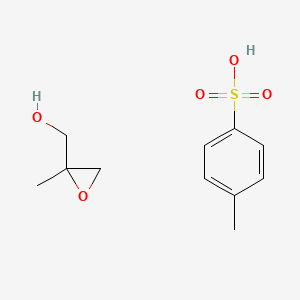
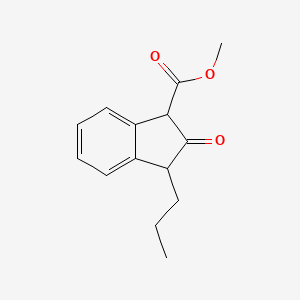
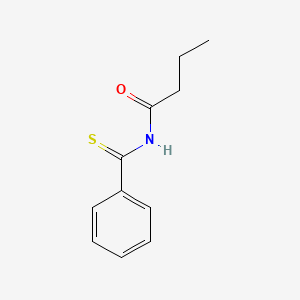
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
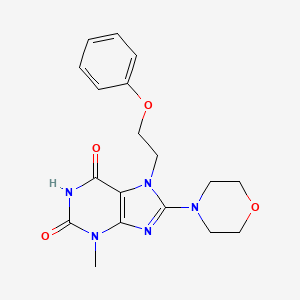
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
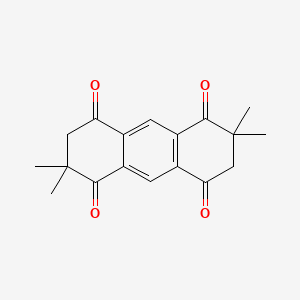
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)
